N-(3-Phenylacryloyl)-L-tryptophan
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Overview
Description
N-(3-Phenylacryloyl)-L-tryptophan: is a compound that combines the structural features of both phenylacrylic acid and L-tryptophan. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both aromatic and amino acid moieties in its structure allows it to participate in a variety of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylacryloyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-phenylacryloyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenylacryloyl)-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the phenylacryloyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe) for bromination reactions.
Major Products:
Oxidation: Formation of carboxylic acids from the aromatic rings.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of brominated aromatic compounds.
Scientific Research Applications
N-(3-Phenylacryloyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Phenylacryloyl)-L-tryptophan involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The aromatic rings allow for π-π interactions with other aromatic systems, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Phenylacryloyl)-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
N-(3-Phenylacryloyl)-L-tyrosine: Contains a tyrosine moiety instead of tryptophan.
Uniqueness: N-(3-Phenylacryloyl)-L-tryptophan is unique due to the presence of the indole ring from tryptophan, which allows for additional interactions and potential biological activities compared to its analogs. The indole ring can participate in more diverse chemical reactions and interactions, making this compound particularly interesting for research .
Properties
CAS No. |
87579-13-3 |
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Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylprop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-11,13,18,21H,12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
LRRVNTFMJJTRFQ-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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